Erbium nitride (ErN) is a rare-earth metal mononitride belonging to a class of materials known as rare-earth pnictides. [, , , ] These materials are characterized by their unique electronic and magnetic properties, which stem from the presence of strongly localized 4f orbitals in the rare-earth element. [, ] ErN, in particular, has garnered considerable interest in various fields due to its potential for applications in optoelectronic devices, spintronic devices, thermoelectric devices, cryogenic systems, and as a buffer layer in semiconductor technology. [, , , , , ]
Erbium nitride is an inorganic compound composed of erbium and nitrogen, represented by the chemical formula ErN. This compound appears as a black powder and exhibits notable magnetic and optical properties, making it significant in various scientific applications. It is characterized by its reactivity, particularly its tendency to degrade in air and hydrolyze in the presence of moisture, forming erbium hydroxide and ammonia. The unique properties of erbium nitride make it suitable for use in thermoelectric devices, spintronic applications, optoelectronic devices, and quantum communication technologies .
Erbium nitride can be synthesized through several methods:
Erbium nitride possesses a crystalline structure that can be analyzed through various techniques:
Erbium nitride undergoes several significant chemical reactions:
The mechanism by which erbium nitride interacts with other materials is primarily linked to its electronic structure:
Erbium nitride targets the electronic properties of materials used in semiconducting applications.
Erbium nitride's unique electronic configuration allows it to interact effectively with other materials, enhancing their properties for various applications.
While not traditionally studied in biochemical contexts, the electronic properties of erbium nitride contribute significantly to advancements in electronic and optoelectronic devices.
The primary outcomes include enhanced performance in thermoelectric energy conversion and improved functionalities in spintronic devices and solid-state lasers.
Erbium nitride has several scientific uses:
Erbium nitride (ErN) is a binary compound comprising erbium (Er) and nitrogen (N) in a 1:1 stoichiometric ratio, resulting in the chemical formula ErN. It is systematically named erbium(III) nitride, reflecting the +3 oxidation state of erbium, as confirmed by Hill system notation (Er₁N₁) and CAS registry number [12020-21-2] [1] [4]. The compound adopts a crystalline solid structure, typically forming in a rock salt (NaCl-type) cubic lattice, where erbium and nitrogen atoms occupy alternating lattice sites. This arrangement is stabilized by ionic bonding, driven by the significant electronegativity difference between erbium and nitrogen. The structure contributes to ErN’s high density of 10,600 kg·m⁻³, a value characteristic of rare-earth nitrides [1] [4].
Table 1: Crystallographic and Compositional Data for ErN
Property | Value | Unit |
---|---|---|
Formula Weight | 181.267 | g·mol⁻¹ |
Crystal Structure | Cubic (Rock Salt) | - |
Density | 10,600 | kg·m⁻³ |
Erbium Content | 92.27% | by weight |
Nitrogen Content | 7.73% | by weight |
Oxidation State (Er) | +3 | - |
ErN exhibits distinct physical properties critical for functional applications:
Table 2: Key Optical and Magnetic Properties
Property | Characteristic | Application Relevance |
---|---|---|
Primary Emission Band | ~1.54 μm (Infrared) | Fiber-optic amplifiers |
Magnetic Order | Paramagnetic/Antiferromagnetic (low temp) | Spintronic memory elements |
Bandgap | ~0.75 eV (Theoretical) | Infrared photodetectors |
First-principles calculations reveal ErN’s semimetallic electronic structure, with a narrow bandgap of approximately 0.75 eV. The valence band near the Fermi level is dominated by Er 4f orbitals, while the conduction band incorporates N 2p and Er 5d states. This configuration enables efficient carrier injection, critical for electronic devices [6]. Co-doping ErN with other rare-earth elements (e.g., Gd) modifies its band structure:
ErN is highly susceptible to environmental degradation, primarily through two pathways:
Degradation is accelerated by thermal cycling and mechanical stress, leading to crack propagation in coated systems. For instance, Environmental Barrier Coatings (EBCs) on SiC composites fail when ErN-derived oxides form at interfaces, causing spallation under thermomechanical loads [3].
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